molecular formula C5H5N3O4 B12348855 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid

3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid

Cat. No.: B12348855
M. Wt: 171.11 g/mol
InChI Key: IJJHORISOLPILE-UHFFFAOYSA-N
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Description

3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the propanoic acid moiety.

    3-(1H-1,2,4-Triazol-3-yl)propanoic acid: A closely related compound with a similar structure but different substitution pattern.

    3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid: Another derivative with a different arrangement of functional groups.

Uniqueness: 3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid is unique due to its specific combination of a triazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

3-(3,5-dioxo-1,2,4-triazol-4-yl)propanoic acid

InChI

InChI=1S/C5H5N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,9,10)

InChI Key

IJJHORISOLPILE-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=O)N=NC1=O)C(=O)O

Origin of Product

United States

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